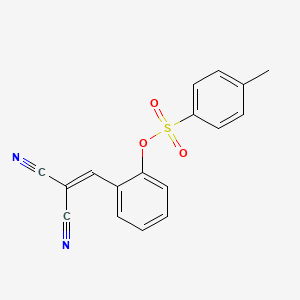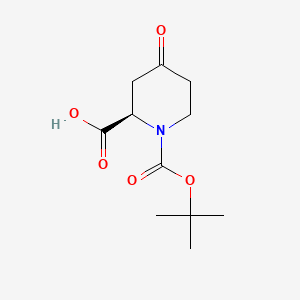![molecular formula C20H23NO3 B2388305 Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate CAS No. 2418649-02-0](/img/structure/B2388305.png)
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate, commonly known as MNA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MNA belongs to the class of aziridine-containing compounds and has shown promising results in various scientific research applications.
作用机制
MNA exerts its anticancer activity by inducing apoptosis in cancer cells. It activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. MNA also inhibits the activity of HDACs, which leads to the accumulation of acetylated histones and transcription factors, resulting in the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
MNA has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity. MNA also has a high affinity for the estrogen receptor, which makes it a potential candidate for the treatment of hormone-dependent cancers.
实验室实验的优点和局限性
MNA has several advantages for lab experiments, including its low toxicity profile, high potency, and selectivity towards cancer cells. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. MNA also has a short half-life, which makes it difficult to maintain therapeutic concentrations in the body.
未来方向
MNA has shown promising results in preclinical studies, and several future directions can be explored to improve its efficacy and pharmacokinetic properties. One approach is to modify the chemical structure of MNA to improve its solubility and bioavailability. Another approach is to develop MNA-based prodrugs that can be activated in the tumor microenvironment. Additionally, combination therapy with other anticancer agents may enhance the efficacy of MNA in the treatment of cancer.
Conclusion:
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate, or MNA, is a synthetic compound that has shown promising results in scientific research applications, particularly in the field of cancer research. MNA works by inducing apoptosis in cancer cells and inhibiting the activity of HDACs. It has a low toxicity profile and is well-tolerated in animal models. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. Several future directions can be explored to improve its efficacy and pharmacokinetic properties, including chemical modification and combination therapy.
合成方法
The synthesis of MNA involves a multi-step process that starts with the preparation of 2-naphthoic acid. The acid is then converted to the corresponding acid chloride, which is further reacted with 1-(cyclopropylmethyl)aziridine-2-methanol to obtain the intermediate product. The intermediate is then treated with methyl magnesium bromide to give the final product, MNA. The overall yield of the synthesis process is around 30%.
科学研究应用
MNA has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. MNA works by inducing apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression.
属性
IUPAC Name |
methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-20(22)10-15-4-2-6-18-17(15)5-3-7-19(18)24-13-16-12-21(16)11-14-8-9-14/h2-7,14,16H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRDUCJLRDMYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=C(C2=CC=C1)OCC3CN3CC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

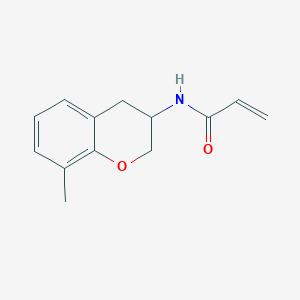
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)
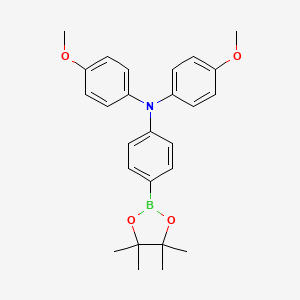
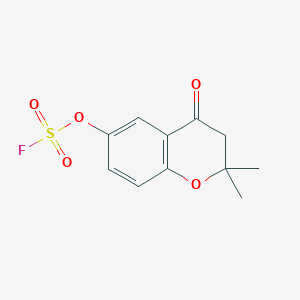
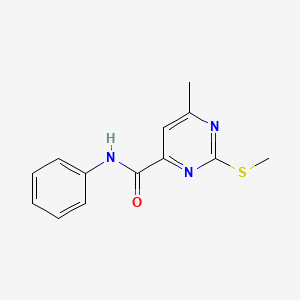
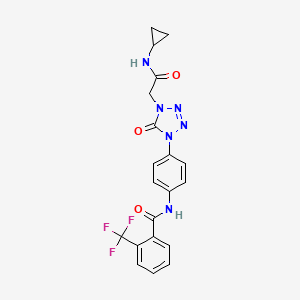
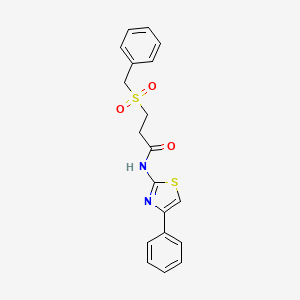

![1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388239.png)
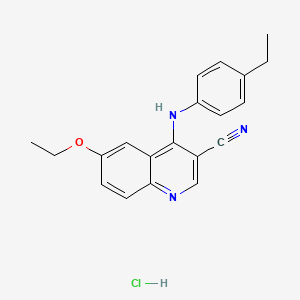
![methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2388242.png)
